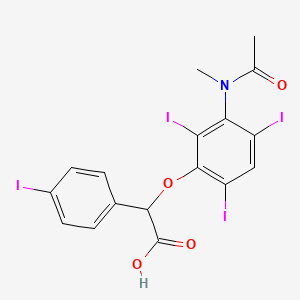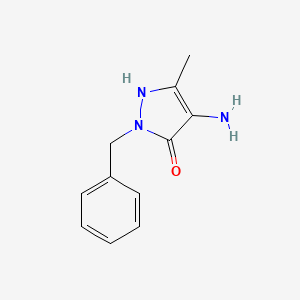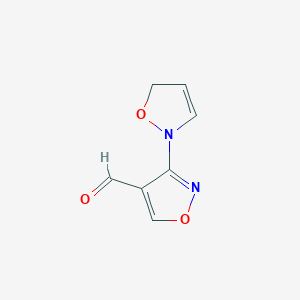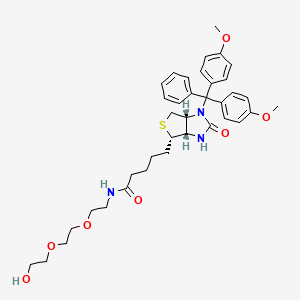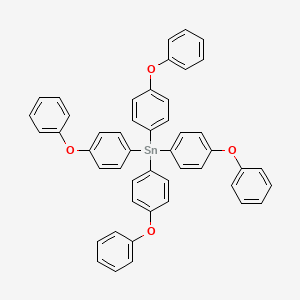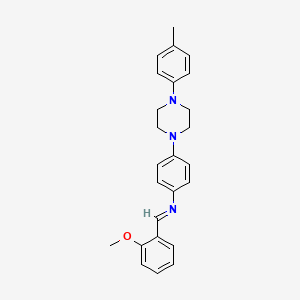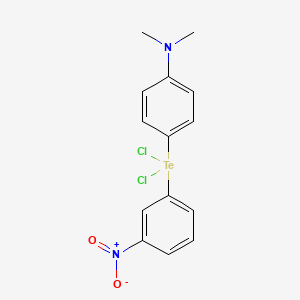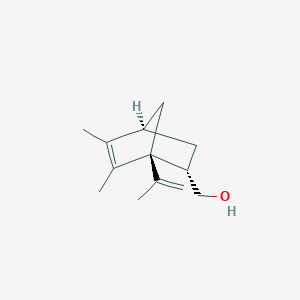
Arbozol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arbozol is a polyether siloxane compound with the chemical formula C13H20O . It is a colorless, odorless, and non-toxic liquid known for its excellent thermal stability, resistance to acids and bases, and solvent resistance . This compound is widely used as a release agent, lubricant, sealant, and preservative in various industries, including plastics, rubber, metals, and textiles .
Métodos De Preparación
Arbozol is typically synthesized by reacting siloxane with polyether compounds . The specific synthetic routes and reaction conditions can vary depending on the desired properties of the final product. Industrial production methods often involve the use of catalysts to facilitate the reaction and optimize yield . The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product quality .
Análisis De Reacciones Químicas
Arbozol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Aplicaciones Científicas De Investigación
Arbozol has a wide range of scientific research applications. In chemistry, it is used as a solvent and reagent in various organic synthesis reactions . In biology, this compound is employed as a preservative and stabilizer for biological samples . In medicine, it is used as a component in drug formulations and as a carrier for active pharmaceutical ingredients . In industry, this compound is utilized as a release agent, lubricant, and sealant in the production of plastics, rubber, metals, and textiles .
Mecanismo De Acción
The mechanism of action of Arbozol involves its interaction with molecular targets and pathways in the body . This compound exerts its effects by binding to specific receptors and enzymes, modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .
Comparación Con Compuestos Similares
Arbozol is unique compared to other similar compounds due to its excellent thermal stability, resistance to acids and bases, and solvent resistance . Similar compounds include other polyether siloxanes and related polymers . this compound stands out due to its specific combination of properties, making it highly versatile and suitable for a wide range of applications .
Propiedades
Fórmula molecular |
C13H20O |
|---|---|
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
[(1R,2S,4R)-5,6-dimethyl-1-prop-1-en-2-yl-2-bicyclo[2.2.1]hept-5-enyl]methanol |
InChI |
InChI=1S/C13H20O/c1-8(2)13-6-11(5-12(13)7-14)9(3)10(13)4/h11-12,14H,1,5-7H2,2-4H3/t11-,12-,13-/m1/s1 |
Clave InChI |
MLDAJXVVSUEALX-JHJVBQTASA-N |
SMILES isomérico |
CC1=C([C@@]2(C[C@H]1C[C@@H]2CO)C(=C)C)C |
SMILES canónico |
CC1=C(C2(CC1CC2CO)C(=C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


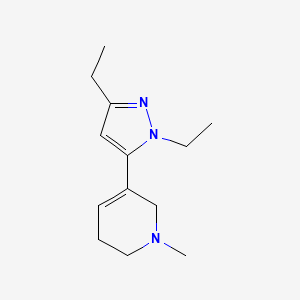
![N-Des-tert-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl}docetaxel](/img/structure/B13808147.png)
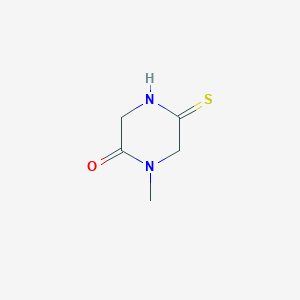
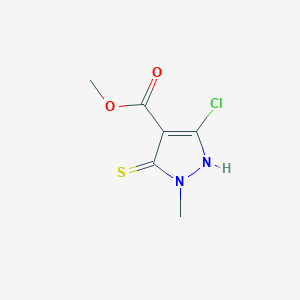
![N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide](/img/structure/B13808151.png)
![1H-Cyclobuta[cd]pentalene,1a,3a,5a,5b-tetrahydro-1-(1-methylethylidene)-](/img/structure/B13808158.png)

